Glutinol

Catalog No.
S529003
CAS No.
545-24-4
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutinol

CAS Number

545-24-4

Product Name

Glutinol

IUPAC Name

(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24+,27-,28+,29-,30+/m1/s1

InChI Key

HFSACQSILLSUII-ISSAZSKYSA-N

SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C

Solubility

Soluble in DMSO

Synonyms

Glutinol; epi-Alnusenol; Glut-5-en-3beta-ol; 3beta-Hydroxy-5-glutinene; 5-Glutinen-3-ol;

Canonical SMILES

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@@H](C5(C)C)O)C

Description

The exact mass of the compound Glutinol is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Network Pharmacology and Molecular Docking

Anti-mitotic Activities

Inhibition of Ovarian Cancer Cell Proliferation

Glutinol is a triterpenoid compound with the molecular formula C30H50O, characterized by its complex structure and biological activity. It was first isolated from the n-hexane fraction of the leaves of Peltophorum africanum, a plant known for its traditional medicinal uses in southern Africa . The compound exhibits a unique arrangement of carbon and oxygen atoms, contributing to its diverse biological properties.

Glutinol is synthesized through enzymatic reactions involving glutinol synthase, which catalyzes the cyclization of squalene derivatives to form glutinol . The reactions typically involve:

  • Cyclization: The conversion of linear squalene to cyclic triterpenoids.
  • Functionalization: Subsequent modifications can occur, leading to various derivatives with enhanced biological activities .

These reactions are crucial for the structural diversification of glutinol and its analogs, which may exhibit different pharmacological properties.

Glutinol demonstrates significant biological activities, including:

  • Anti-inflammatory Effects: It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties: Research indicates that glutinol inhibits the proliferation of human ovarian cancer cells, suggesting potential applications in oncology .
  • Antioxidant Activity: The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The synthesis of glutinol can be achieved through various methods:

  • Natural Extraction: Isolated from plant sources such as Peltophorum africanum using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis involves cyclization reactions starting from squalene or its derivatives, often employing specific catalysts or enzymes to facilitate the transformation .
  • Biotechnological Approaches: Utilizing microbial fermentation processes to produce glutinol or its derivatives through engineered biosynthetic pathways.

Studies have shown that glutinol interacts with various biological targets:

  • Inflammatory Pathways: It modulates signaling pathways related to inflammation, potentially inhibiting pro-inflammatory cytokines .
  • Cell Proliferation Mechanisms: Research indicates that it affects cell cycle regulation in cancer cells, leading to reduced proliferation rates .
  • Synergistic Effects: Glutinol may exhibit synergistic effects when combined with other bioactive compounds, enhancing its therapeutic potential.

Several compounds share structural similarities with glutinol, including:

Compound NameStructure TypeKey Activities
BetulinTriterpenoidAntiviral, anti-inflammatory
LupeolTriterpenoidAntioxidant, anticancer
Oleanolic AcidTriterpenoidAnti-inflammatory, hepatoprotective
Ursolic AcidTriterpenoidAnticancer, anti-inflammatory

Uniqueness of Glutinol

While glutinol shares a triterpenoid structure with these compounds, its unique combination of anti-inflammatory and anticancer properties sets it apart. Additionally, the specific pathways it influences may differ from those affected by similar compounds, highlighting its potential as a distinct therapeutic agent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.2

Exact Mass

426.3862

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

545-24-4

Wikipedia

Glutinol

Dates

Modify: 2024-04-15
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